molecular formula C21H22N2O3 B2698227 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide CAS No. 862831-20-7

2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide

Cat. No.: B2698227
CAS No.: 862831-20-7
M. Wt: 350.418
InChI Key: VHDWMJGSPZCAGA-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is a structural component of many natural products and pharmaceuticals . Acetamide is a functional group consisting of an acetyl group single-bonded to an amine . The specific compound you mentioned seems to be a complex derivative of these structures.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, depend on its molecular structure . Without specific data, a detailed analysis of these properties isn’t possible.

Scientific Research Applications

Radiosynthesis Applications

  • Radiosynthesis techniques have been developed for chloroacetanilide herbicides and dichloroacetamide safeners, highlighting the importance of specific activity studies in understanding the metabolism and mode of action of these compounds (Latli & Casida, 1995).

Antimicrobial Agents

  • Novel indolin-1-yl)-N-aryl acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of certain acetamide derivatives as antimicrobial agents (Debnath & Ganguly, 2015).

Antifungal Agents

  • A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as broad-spectrum antifungal agents, offering insights into the development of fungicidal compounds with improved plasmatic stability (Bardiot et al., 2015).

Protein Tyrosine Phosphatase 1B Inhibitors

  • Synthesis of 2-(4-methoxyphenyl)ethyl]acetamide derivatives and their evaluation as PTP1B inhibitors revealed potential antidiabetic activity, correlating well with docking studies (Saxena et al., 2009).

Herbicide Analysis in Water

  • The development of detection methods for herbicides and their degradates in natural water, illustrating the environmental monitoring and analysis of chloroacetamide herbicides (Zimmerman et al., 2002).

Mechanism of Action

The biological activity and mechanism of action of a compound depend on its structure and the biological system it interacts with . Without specific studies, it’s difficult to predict the mechanism of action of this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity . Without specific data, it’s difficult to provide a detailed safety assessment.

Future Directions

The future research directions for this compound would likely involve further studies to elucidate its synthesis, properties, and biological activity. This could include developing more efficient synthetic routes, studying its reactivity, and investigating its potential biological applications .

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-19(16-9-5-6-10-17(16)23(14)2)20(24)21(25)22-13-12-15-8-4-7-11-18(15)26-3/h4-11H,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDWMJGSPZCAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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